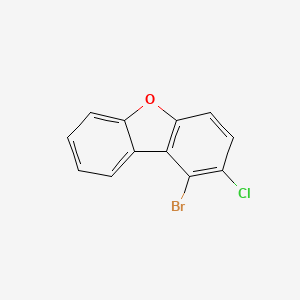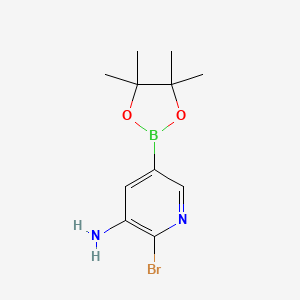
1-Bromo-2-chloro-dibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-chloro-dibenzofuran is a heterocyclic organic compound that belongs to the class of dibenzofurans Dibenzofurans are characterized by two benzene rings fused to a central furan ring
Méthodes De Préparation
The synthesis of 1-Bromo-2-chloro-dibenzofuran typically involves the halogenation of dibenzofuran. One common method is the bromination and chlorination of dibenzofuran using bromine and chlorine reagents under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product with high yield and purity.
Industrial production methods may involve the use of catalytic processes to enhance the efficiency and scalability of the synthesis. The choice of catalysts and reaction conditions can significantly impact the overall yield and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
1-Bromo-2-chloro-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Reduction of this compound can lead to the formation of reduced derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Bromo-2-chloro-dibenzofuran has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and synthetic methodologies.
Biology: Researchers study the biological activity of this compound and its derivatives to explore their potential as therapeutic agents
Medicine: The compound and its derivatives are investigated for their potential use in drug development. Their unique chemical properties may lead to the discovery of new drugs with improved efficacy and safety profiles.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers, coatings, and electronic materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-chloro-dibenzofuran involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can participate in various chemical interactions, influencing its reactivity and biological activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Bromo-2-chloro-dibenzofuran can be compared with other similar compounds, such as:
Dibenzofuran: The parent compound without halogen substitutions. It has different chemical properties and reactivity compared to this compound.
1-Bromo-dibenzofuran: A compound with only a bromine substitution. It has distinct reactivity and applications compared to the bromo-chloro derivative.
2-Chloro-dibenzofuran: A compound with only a chlorine substitution. Its chemical properties and applications differ from those of this compound.
Propriétés
Formule moléculaire |
C12H6BrClO |
|---|---|
Poids moléculaire |
281.53 g/mol |
Nom IUPAC |
1-bromo-2-chlorodibenzofuran |
InChI |
InChI=1S/C12H6BrClO/c13-12-8(14)5-6-10-11(12)7-3-1-2-4-9(7)15-10/h1-6H |
Clé InChI |
GSVPTYAYXHPKDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Hydroxy-7-fluoro-[1,8]naphthyridine](/img/structure/B12962294.png)

![2-Bromo-5-fluorobenzo[d]thiazol-6-ol](/img/structure/B12962302.png)

![3-Phenylbenzo[d]isoxazol-7-amine](/img/structure/B12962316.png)

![6-Fluoro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12962331.png)


